molecular formula C26H23NOS B1396502 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one CAS No. 1032707-62-2

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one

Cat. No.: B1396502
CAS No.: 1032707-62-2
M. Wt: 397.5 g/mol
InChI Key: KIURFOBHIAJEED-UHFFFAOYSA-N
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Description

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trityl-protected amine with a thieno[2,3-c]pyridine derivative under acidic conditions to facilitate cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Shares a similar core structure but differs in the position of the trityl group.

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one is unique due to its specific substitution pattern and the presence of the trityl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-trityl-4,5,7,7a-tetrahydrothieno[2,3-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NOS/c28-25-18-20-16-17-27(19-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIURFOBHIAJEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705213
Record name 6-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032707-62-2
Record name 6-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one
Reactant of Route 2
6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one
Reactant of Route 3
6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one

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